molecular formula C16H16N2OS2 B15053299 5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol

5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B15053299
M. Wt: 316.4 g/mol
InChI Key: ACAMYVXIMRJLSU-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiourea to yield the thienopyrimidine core.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives .

Scientific Research Applications

5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with viral proteins, preventing the replication of viruses .

Comparison with Similar Compounds

Similar compounds to 5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol include other thienopyrimidine derivatives such as:

  • 5-Methyl-2-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidine-4-thiol
  • 5-Ethyl-2-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol

These compounds share a similar core structure but differ in the substituents attached to the thienopyrimidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C16H16N2OS2

Molecular Weight

316.4 g/mol

IUPAC Name

5-ethyl-2-(4-methoxyphenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C16H16N2OS2/c1-4-12-9(2)21-16-13(12)15(20)17-14(18-16)10-5-7-11(19-3)8-6-10/h5-8H,4H2,1-3H3,(H,17,18,20)

InChI Key

ACAMYVXIMRJLSU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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